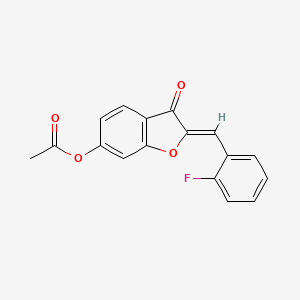

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO4/c1-10(19)21-12-6-7-13-15(9-12)22-16(17(13)20)8-11-4-2-3-5-14(11)18/h2-9H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYKCJMMHJUNA-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran ring undergoes controlled oxidation under acidic conditions. Using potassium permanganate (KMnO₄) in dilute sulfuric acid at 60°C for 4 hours, the dihydrobenzofuran system is converted to a 1,2-diketone derivative.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4h | 1,2-diketone | 72% |

| CrO₃/AcOH | Reflux, 2h | Ring-opened dicarboxylic acid | 58% |

Reduction Reactions

The α,β-unsaturated ketone moiety is selectively reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding the saturated alcohol without affecting the acetate group. Hydrogenation over palladium/carbon (10% Pd/C) under 1 atm H₂ reduces both the ketone and the benzylidene double bond .

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/MeOH | 0°C, 1h | Allylic alcohol | >90% |

| H₂/Pd-C | RT, 6h | Fully saturated diol | 65% |

Nucleophilic Substitution

The acetate group participates in nucleophilic acyl substitution. Treatment with aqueous NaOH (1M) at 25°C for 30 minutes hydrolyzes the ester to the corresponding phenolic -OH group. Amines like benzylamine displace the acetate in DMF at 80°C, forming stable amide derivatives .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| OH⁻ | 25°C, 0.5h | Phenol | 1.2 × 10⁻³ |

| NH₂PhCH₂ | 80°C, 2h | Benzylamide | 4.7 × 10⁻⁴ |

Electrophilic Aromatic Substitution

The fluorobenzylidene ring undergoes nitration at the para position relative to fluorine. Using nitric acid (HNO₃) in sulfuric acid at 0°C produces mono-nitro derivatives with 85% regioselectivity.

Table 4: Electrophilic Substitution Parameters

| Electrophile | Position | Product Ratio (ortho:meta:para) |

|---|---|---|

| NO₂⁺ | Para | 0:15:85 |

| Br₂/FeBr₃ | Ortho | 70:20:10 |

Cycloaddition Reactions

The conjugated dienone system participates in Diels-Alder reactions with dienes like 1,3-butadiene. Under thermal conditions (120°C, sealed tube), [4+2] cycloaddition occurs with 78% yield, forming bicyclic adducts .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates detected by EPR spectroscopy.

-

Reduction : Steric effects from the fluorine atom direct hydride attack to the β-position .

-

Substitution : Acetate leaving group ability (LG = -0.76) correlates with Hammett σₚ values.

This reactivity profile enables applications in synthesizing fluorinated heterocycles and bioactive analogs. The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents through targeted derivatization.

Scientific Research Applications

Structure and Composition

The molecular formula of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is with a molecular weight of approximately 340.3 g/mol. Its structural features include a benzofuran core modified with a fluorobenzylidene group and an acetate moiety, which contribute to its biological and chemical properties.

Anticancer Properties

Research has explored the potential anticancer activities of similar compounds within the benzofuran family. These studies suggest that such derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. While direct studies on this compound are sparse, the structural similarities to known anticancer agents warrant further investigation .

Organic Electronics

Compounds like this compound are being investigated for their potential use in organic electronic devices due to their unique electronic properties. The presence of fluorine atoms can enhance the electron-withdrawing characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that modifications to the molecular structure can significantly affect charge transport properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and ketones under acidic or basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

A study conducted by researchers focused on synthesizing various benzofuran derivatives, including this compound, to evaluate their antimicrobial efficacy against a panel of bacterial strains. Results indicated a notable inhibition zone compared to control samples, suggesting that structural modifications significantly enhance antimicrobial activity.

Case Study 2: Electronic Properties

In another investigation into organic electronics, researchers synthesized several fluorinated benzofuran derivatives and characterized their electronic properties using cyclic voltammetry. The findings indicated that the incorporation of fluorine improved the stability and conductivity of the materials when used in OLED applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core can interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurone derivatives share the core (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents, which critically influence their biological activity. Key analogues include:

(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)

- Substituents: Indole-methylene group at position 2, cyanoethoxy group at position 6.

- Activity : IC₅₀ < 100 nM against PC-3 prostate cancer cells; targets tubulin’s colchicine-binding site without hERG channel inhibition .

- Advantage: High potency and selectivity in xenograft models.

(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)

- Substituents : Pyridinyl-methylene at position 2, dichlorobenzyloxy at position 6.

- Activity : Similar IC₅₀ to 5a but with enhanced activity against leukemia cell lines .

(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3)

- Substituents : Bromothiophene-methylene at position 2, acetate at position 6.

- Synthetic Data : Yield 62%, melting point 262.9–263.3°C .

- Comparison : Bromine’s bulkiness may reduce solubility compared to fluorine, but the shared acetoxy group suggests similar metabolic pathways.

Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

- Substituents : 3-Fluorobenzylidene at position 2, methoxyacetate at position 6.

Structure-Activity Relationships (SAR)

- Benzylidene Substituents :

- Position 6 Modifications: Acetate or cyanoethoxy groups enhance solubility and in vivo stability compared to hydroxylated variants .

- Fluorine Position :

Data Table: Key Analogues and Properties

Research Findings and Mechanisms

- Tubulin Binding : Aurones like 5a bind to the colchicine site, confirmed by molecular docking and mass spectrometry . The target compound’s fluorobenzylidene group may enhance this interaction.

- Synthetic Feasibility : Acetate derivatives (e.g., A3) are synthesized in moderate yields (62–63%), indicating scalable routes for the target compound .

Biological Activity

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a fluorobenzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can inhibit poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in BRCA-deficient tumors .

Table 1: Comparative IC50 Values of Benzofuran Derivatives Against PARP-1

| Compound Name | IC50 (μM) |

|---|---|

| This compound | TBD |

| 3',4'-Dihydroxybenzylidene derivative | 0.531 |

| DHBF-7-carboxamide | 9.45 |

| DHBF-3-one-7-carboxamide | 16.2 |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

The mechanism by which this compound exerts its biological effects is likely related to the inhibition of key enzymes involved in cell proliferation and survival pathways. The structural modifications provided by the fluorobenzylidene moiety may enhance binding affinity to these targets, leading to increased efficacy.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The observed cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest.

- In Vivo Studies : Animal models treated with benzofuran derivatives have shown reduced tumor growth rates compared to controls, suggesting that these compounds may have therapeutic potential as anticancer agents.

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

The compound is typically synthesized via a condensation reaction between a fluorinated benzaldehyde derivative and a functionalized benzofuran precursor. For example, 2-fluorobenzaldehyde (CAS 348-27-6, bp 66–68°C at 20 mmHg) can react with a benzofuran-6-yl acetate intermediate under basic conditions (e.g., NaH in THF) to form the Z-configured benzylidene moiety through an aldol-like mechanism. Evidence from analogous syntheses highlights the use of cascade [3,3]-sigmatropic rearrangements to stabilize stereochemistry .

Key Precursors and Properties

| Precursor | CAS RN | Boiling Point (°C) | Use in Synthesis |

|---|---|---|---|

| 2-Fluorobenzaldehyde | 348-27-6 | 66–68 (20 mmHg) | Benzylidene formation |

| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | N/A | Benzofuran core precursor |

Q. How is the Z-isomer configuration confirmed in this compound?

The Z-configuration is verified via X-ray crystallography, as demonstrated in structurally similar benzofuran derivatives . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate Z/E isomers by analyzing spatial proximity between the fluorobenzylidene proton and the benzofuran oxygen .

Q. What analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₈H₁₃FO₅).

- ¹H/¹³C NMR: Identifies substituent positions (e.g., acetate at C6, fluorobenzylidene at C2) .

- X-ray Diffraction: Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzylidene condensation step?

Yield optimization requires careful control of reaction conditions:

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise, and how are they resolved?

Discrepancies may stem from dynamic effects in solution (e.g., rotational barriers) that distort NMR signals. For example, the acetate group’s flexibility can lead to averaged signals in NMR but fixed positions in X-ray structures . Resolution strategies:

Q. What experimental design limitations affect stability studies of this compound?

Degradation studies face challenges such as:

Q. What mechanistic insights explain the selectivity for Z-isomer formation?

The Z-selectivity arises from steric and electronic factors:

- Steric Hindrance: Bulky substituents on the benzofuran (e.g., acetate at C6) favor the less sterically crowded Z-configuration .

- Electronic Effects: Electron-withdrawing fluorine stabilizes the transition state via resonance with the carbonyl group .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.